molecular formula C9H7FN4O2 B13104962 4-(5-Fluoro-2-pyrimidinyl)-1-methyl-1H-pyrazole-3-carboxylic acid

4-(5-Fluoro-2-pyrimidinyl)-1-methyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B13104962
M. Wt: 222.18 g/mol
InChI Key: ZRKUFUFNZFVZIN-UHFFFAOYSA-N
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Description

4-(5-Fluoro-2-pyrimidinyl)-1-methyl-1H-pyrazole-3-carboxylic acid is a fluorinated heterocyclic compound It is characterized by the presence of a fluoropyrimidine moiety attached to a pyrazole ring, which is further substituted with a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Fluoro-2-pyrimidinyl)-1-methyl-1H-pyrazole-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the initial formation of the fluoropyrimidine intermediate, followed by its coupling with a pyrazole derivative. The reaction conditions often require the use of strong bases, such as sodium hydride, and polar aprotic solvents like dimethylformamide (DMF) to facilitate the nucleophilic substitution reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and yield. The use of biocatalysis has also been explored to achieve high enantioselectivity and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-(5-Fluoro-2-pyrimidinyl)-1-methyl-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group can yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups into the pyrimidine ring .

Scientific Research Applications

4-(5-Fluoro-2-pyrimidinyl)-1-methyl-1H-pyrazole-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(5-Fluoro-2-pyrimidinyl)-1-methyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The fluoropyrimidine moiety can bind to enzymes and receptors, inhibiting their activity. This interaction often disrupts key biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-Fluoro-2-pyrimidinyl)-1-methyl-1H-pyrazole-3-carboxylic acid is unique due to its specific combination of a fluoropyrimidine moiety and a pyrazole ring with a carboxylic acid group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

Molecular Formula

C9H7FN4O2

Molecular Weight

222.18 g/mol

IUPAC Name

4-(5-fluoropyrimidin-2-yl)-1-methylpyrazole-3-carboxylic acid

InChI

InChI=1S/C9H7FN4O2/c1-14-4-6(7(13-14)9(15)16)8-11-2-5(10)3-12-8/h2-4H,1H3,(H,15,16)

InChI Key

ZRKUFUFNZFVZIN-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)C(=O)O)C2=NC=C(C=N2)F

Origin of Product

United States

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